molecular formula C9H13NO3S B14122651 2-methylphenyl N,N-dimethylsulfamate

2-methylphenyl N,N-dimethylsulfamate

Cat. No.: B14122651
M. Wt: 215.27 g/mol
InChI Key: DOBWLYVFFNYYFI-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a sulfamate group attached to a 2-methylphenyl ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl N,N-dimethylsulfamate typically involves the reaction of 2-methylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

2-methylphenol+N,N-dimethylsulfamoyl chloride2-methylphenyl N,N-dimethylsulfamate+HCl\text{2-methylphenol} + \text{N,N-dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylphenol+N,N-dimethylsulfamoyl chloride→2-methylphenyl N,N-dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines .

Scientific Research Applications

2-methylphenyl N,N-dimethylsulfamate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylphenyl N,N-dimethylsulfamate exerts its effects involves the interaction of the sulfamate group with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenyl sulfamate
  • N,N-dimethylsulfamate
  • 2-methylphenyl N,N-dimethylcarbamate

Uniqueness

2-methylphenyl N,N-dimethylsulfamate is unique due to its specific combination of a 2-methylphenyl ring and a dimethylsulfamate group. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group on the phenyl ring can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2-methylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO3S/c1-8-6-4-5-7-9(8)13-14(11,12)10(2)3/h4-7H,1-3H3

InChI Key

DOBWLYVFFNYYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)N(C)C

Origin of Product

United States

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